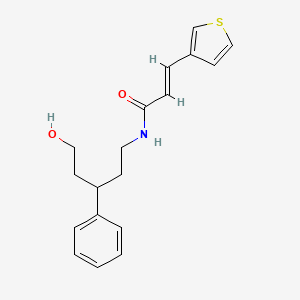

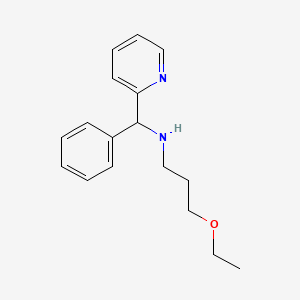

![molecular formula C18H20F6N2O5 B2503209 [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate CAS No. 338395-39-4](/img/structure/B2503209.png)

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves reactions with primary amines and quinones, as seen in the formation of various 2,5-bis(alkyl/arylamino)1,4-benzoquinones . Additionally, the synthesis of bis(carbamates) through 1,3-dipolar cycloaddition reactions is reported, which could be relevant to the synthesis of the compound . The sodium anion of an alcohol-derived benzoylcarbamate is used for intramolecular delivery of amino nitrogen to electrophilic carbon centers, which may be a method applicable to synthesizing the target compound .

Molecular Structure Analysis

The molecular structure of benzoylcarbamate derivatives is influenced by the substituents on the nitrogen atom, as indicated by the absence of intramolecular hydrogen bonding in the solid-state structure of certain derivatives . This suggests that the molecular structure of "[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate" would also be affected by its specific substituents.

Chemical Reactions Analysis

The chemical reactions involving benzoylcarbamate derivatives include the formation of amino alcohols and amino sugars through cyclization . The electrochemical properties of related compounds show a proton-sensitive quasi-reversible redox couple, which could be indicative of the electrochemical behavior of the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoylcarbamate derivatives are determined by their molecular structure and the substituents present. The electrochemical analysis of related compounds reveals that the conjugation of the O C–C–N frame has a lesser contribution to the quasi-reversible cycle, but the cycle is affected by the variation of the substituents on the nitrogen atom . This implies that the physical and chemical properties of "[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate" would be similarly influenced by its unique structure and substituents.

科学的研究の応用

Synthesis of α-trifluoromethyl α-amino acids Researchers developed a new route for synthesizing α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, showcasing the versatility of partially fluorinated oxazoles in organic synthesis. This method demonstrates the potential of specific trifluoromethylated compounds in the synthesis of complex amino acids (Burger et al., 2006).

Novel Sulfonated Nanofiltration Membranes A study introduced novel sulfonated aromatic diamine monomers to prepare thin-film composite (TFC) nanofiltration (NF) membranes. These membranes showed improved water flux for dye treatment experiments without compromising dye rejection. This application highlights the role of chemical engineering in enhancing separation processes and water treatment technologies (Liu et al., 2012).

作用機序

Safety and Hazards

特性

IUPAC Name |

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F6N2O5/c19-17(20,21)9-29-12-6-7-14(30-10-18(22,23)24)13(8-12)15(27)26-31-16(28)25-11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWVGOVUSFQQBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F6N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-methylphenoxy)butylsulfanylmethyl]-1H-benzimidazole](/img/structure/B2503128.png)

![2-{[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol](/img/structure/B2503130.png)

![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2503133.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2503134.png)

![2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2503139.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503140.png)